4,4,4-Trifluorobut-2-enol (cis)

Description

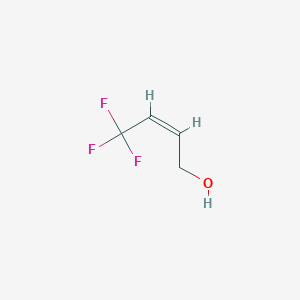

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4,4,4-trifluorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTWQLLIVDODPQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83706-94-9, 83706-98-3 | |

| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4,4-Trifluoro-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-4,4,4-Trifluorobut-2-enol: A Fluorinated Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Alkenols in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on a specific and valuable chemical entity: cis-4,4,4-Trifluorobut-2-enol . As a trifluoromethylated allylic alcohol with a defined cis (or Z) stereochemistry, this molecule represents a versatile building block for synthesizing complex and stereospecific drug candidates. Its unique combination of a reactive alcohol, a stereodefined double bond, and the influential trifluoromethyl group makes it a target of significant interest for researchers and scientists in pharmaceutical and agrochemical synthesis.

This document provides a comprehensive technical overview of cis-4,4,4-Trifluorobut-2-enol, covering its core chemical properties, a robust protocol for its stereoselective synthesis, detailed characterization data, and insights into its application, grounded in established chemical principles.

Physicochemical and Structural Properties

The fundamental characteristics of cis-4,4,4-Trifluorobut-2-enol are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | (Z)-4,4,4-Trifluorobut-2-en-1-ol | N/A |

| CAS Number | 83706-98-3 | [3] |

| Molecular Formula | C₄H₅F₃O | [3] |

| Molecular Weight | 126.08 g/mol | [4][5] |

| Monoisotopic Mass | 126.02925 Da | [6] |

| Appearance | Clear, colorless liquid (predicted) | [5] |

Chemical Structure

The structure of cis-4,4,4-Trifluorobut-2-enol is defined by a four-carbon chain containing a cis-configured double bond between C2 and C3, a primary alcohol at C1, and a trifluoromethyl group at C4.

Caption: Chemical structure of cis-4,4,4-Trifluorobut-2-enol.

Stereoselective Synthesis: A Protocol Grounded in Catalytic Hydrogenation

The synthesis of cis-alkenes from alkynes is a classic transformation in organic chemistry, with the Lindlar catalyst-mediated hydrogenation being the gold standard for achieving high cis selectivity.[1][5] This approach prevents over-reduction to the corresponding alkane, a common side reaction with more active catalysts like palladium on carbon.[3] The "poisoned" nature of the Lindlar catalyst (palladium on calcium carbonate or barium sulfate treated with lead acetate and quinoline) attenuates its reactivity, allowing the reaction to cease after the addition of one equivalent of hydrogen.[1][3][7]

The logical precursor for our target molecule is 4,4,4-trifluorobut-2-yn-1-ol , which is accessible through established methods.[8][9] The following protocol details the cis-selective reduction of this alkyne.

Caption: Workflow for the synthesis of cis-4,4,4-Trifluorobut-2-enol.

Experimental Protocol: Synthesis

Objective: To synthesize cis-4,4,4-Trifluorobut-2-enol via the selective hydrogenation of 4,4,4-trifluorobut-2-yn-1-ol.

Materials:

-

4,4,4-trifluorobut-2-yn-1-ol

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite®

-

Ethyl acetate and Hexanes (for chromatography)

-

Round-bottom flask, magnetic stirrer, hydrogen balloon, filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluorobut-2-yn-1-ol (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).

-

Catalyst Addition: Carefully add Lindlar catalyst (5% by weight relative to the alkyne substrate) to the solution.

-

Hydrogenation: Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen gas and attach it to the flask via a needle to maintain a positive H₂ atmosphere (approx. 1 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored periodically (e.g., every 30 minutes) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product. Causality Note: Vigorous stirring is crucial to ensure efficient mass transfer of the gaseous hydrogen to the catalyst surface.

-

Workup: Upon complete consumption of the starting alkyne (as indicated by the chosen monitoring technique), carefully vent the excess hydrogen in a fume hood.

-

Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure cis-4,4,4-Trifluorobut-2-enol.

Spectroscopic Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and, most importantly, the cis stereochemistry of the product. The combination of NMR, IR, and Mass Spectrometry provides a self-validating dataset.

Expected ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is the most direct method for confirming the cis stereochemistry through the measurement of the vicinal coupling constant (³J) between the olefinic protons.

-

δ 5.8-6.0 ppm (m, 1H): This multiplet is assigned to the proton at C3 (-CH=C-CF₃). It will be deshielded due to the adjacent electron-withdrawing CF₃ group. The multiplicity will arise from coupling to the C2 proton and long-range coupling to the CF₃ group.

-

δ 5.6-5.8 ppm (m, 1H): This multiplet corresponds to the proton at C2 (-CH₂-CH=). It will couple to the C3 proton and the C1 methylene protons.

-

δ 4.2-4.3 ppm (d, 2H): The methylene protons at C1 (-CH₂OH) are expected to appear as a doublet due to coupling with the adjacent C2 proton.

-

δ 1.5-2.5 ppm (br s, 1H): The hydroxyl proton (-OH) typically appears as a broad singlet; its chemical shift is concentration-dependent.

Key Diagnostic Feature: The coupling constant between the two vinylic protons (H2 and H3) is expected to be in the range of 6-14 Hz , which is characteristic of a cis relationship. A trans configuration would exhibit a larger coupling constant, typically 11-18 Hz.[10]

Expected ¹³C and ¹⁹F NMR Data (100 MHz, CDCl₃)

-

¹³C NMR: The spectrum will show four distinct carbon signals. The C4 carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling. The sp² carbons (C2 and C3) will resonate in the typical alkene region (δ 100-150 ppm).[10] The C1 carbon bearing the hydroxyl group will be in the δ 55-65 ppm range.

-

¹⁹F NMR: A single signal, likely a triplet due to coupling with the C3 proton, is expected, confirming the presence of a single type of CF₃ group.

Expected IR and MS Data

-

IR Spectroscopy (neat): Key vibrational bands will confirm the functional groups: a broad absorption around 3300-3400 cm⁻¹ (O-H stretch), a peak around 1650-1670 cm⁻¹ (C=C stretch, characteristic for a cis-alkene), and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would include the loss of water (M-18) and the loss of the CF₃ group (M-69).

Chemical Insight: Keto-Enol Tautomerism and Applications

While cis-4,4,4-Trifluorobut-2-enol is an alcohol, it is also the enol tautomer of the ketone 4,4,4-trifluorobutan-2-one .[11] In most neutral, non-aqueous conditions, the enol form is a discrete, isolable compound. However, under certain acidic or basic conditions, or in specific biological environments, the potential for equilibrium between these two forms should be considered.[12] The stability of the enol form is influenced by factors such as solvent polarity and potential for intramolecular hydrogen bonding.

Caption: Keto-enol tautomerism between the target compound and its ketone isomer.

The primary utility of this molecule lies in its role as a synthetic intermediate. The trifluoromethyl group provides a powerful tool for modulating the electronic and physical properties of a target molecule, often leading to improved efficacy and a more favorable pharmacokinetic profile.[13][14] The defined cis-alkene and primary alcohol functionalities offer orthogonal handles for further chemical transformations, allowing for the precise and predictable construction of complex molecular architectures.

Conclusion

cis-4,4,4-Trifluorobut-2-enol is a valuable and specialized chemical intermediate with significant potential in the fields of medicinal and materials chemistry. Its stereodefined structure and the presence of the influential trifluoromethyl group make it an attractive building block for creating novel compounds with enhanced properties. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, validate, and utilize this compound in their research endeavors, accelerating the discovery and development of next-generation chemical entities.

References

-

Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). ChemHelper. Retrieved February 24, 2026, from [Link]

-

Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Reduction of Alkynes to cis and trans Alkenes. (2025, July 1). Chemistry Steps. Retrieved February 24, 2026, from [Link]

-

Reduction of an alkyne using the Lindlar catalyst. (n.d.). Pearson+. Retrieved February 24, 2026, from [Link]

- Chemical Synthesis with 4,4,4-Trifluorobut-2-En-1-Ol: A Supplier's Perspective. (2026, February 12). Acme Organics.

-

Yamazaki, T., Nakajima, Y., Iida, M., & Kawasaki-Takasuka, T. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 132–138. [Link]

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. (2026, January 1). ResearchGate. Retrieved February 24, 2026, from [Link]

-

4,4,4-trifluoro-2-buten-1-ol (C4H5F3O). (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]

-

Catalytic Hydrogenation of Alkynes: As With Alkenes, Addition of Each Pair of H's Is Syn. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

-

Spectroscopic, structural, and conformational properties of (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: a trifluoromethyl-substituted β-aminoenone. (2012, January 26). PubMed. Retrieved February 24, 2026, from [Link]

-

4,4,4-Trifluorobutan-2-one. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved February 24, 2026, from [Link]

-

4,4,4-Trifluorobut-2-enol (cis). (n.d.). CHEMsulf. Retrieved February 24, 2026, from [Link]

-

4,4,4-Trifluorobut-2-en-1-ol. (n.d.). Shanghai Transchem Technology Co., Ltd. Retrieved February 24, 2026, from [Link]

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2021, November 28). MDPI. Retrieved February 24, 2026, from [Link]

-

Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. (2025, August 5). ResearchGate. Retrieved February 24, 2026, from [Link]

-

The ¹H NMR spectrum of cis-4-propylcyclohexanol. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). (n.d.). Doc Brown's Chemistry. Retrieved February 24, 2026, from [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]

- 8. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

Suppliers and price of (Z)-4,4,4-Trifluorobut-2-en-1-ol

An In-Depth Technical Guide to (Z)-4,4,4-Trifluorobut-2-en-1-ol for Advanced Synthesis

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4][5] (Z)-4,4,4-Trifluorobut-2-en-1-ol (CAS No. 674-53-3) has emerged as a critical building block for accessing this valuable motif within a stereochemically defined allylic alcohol framework. Its distinct geometry and reactive functionality make it a versatile intermediate for the synthesis of complex pharmaceutical and agrochemical agents.[3][6]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of (Z)-4,4,4-Trifluorobut-2-en-1-ol. From sourcing and handling to synthesis and application, we will explore the causality behind experimental choices and provide field-proven insights to empower your research and development endeavors.

Part 1: Physicochemical Properties and Safe Handling

Understanding the fundamental properties of (Z)-4,4,4-Trifluorobut-2-en-1-ol is paramount for its effective use and safe management in a laboratory setting. The compound is typically supplied as a liquid with a minimum purity of 97%.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 674-53-3 | [7][] |

| Molecular Formula | C₄H₅F₃O | [3][] |

| Molecular Weight | 126.08 g/mol | [] |

| Physical Form | Liquid | |

| Typical Purity | ≥97% | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| InChI Key | UUTWQLLIVDODPQ-OWOJBTEDSA-N | [] |

Expert Insights on Handling and Storage:

The trifluoromethyl group imparts significant volatility, and the allylic alcohol is susceptible to oxidation. Therefore, stringent storage and handling protocols are essential to maintain the compound's integrity.

-

Procurement and Shipping: This reagent is often shipped under cold-chain conditions to minimize degradation during transit. Upon receipt, it should be immediately transferred to a controlled, refrigerated environment.

-

Storage: The recommended storage is in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.

-

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. The material is associated with GHS hazard statements H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Part 2: Sourcing and Procurement

The reliability of starting materials is a critical, often overlooked, variable in the success of a synthetic campaign. High-purity (Z)-4,4,4-Trifluorobut-2-en-1-ol ensures predictable reaction kinetics and minimizes the formation of difficult-to-remove impurities.

Table 2: Selected Suppliers

| Supplier | Notes |

| Sigma-Aldrich | Offers the compound, typically with 97% purity. Also lists the (E)-isomer separately. |

| Matrix Scientific | Lists the compound in its product catalog.[7] |

| BOC Sciences | Provides the compound and notes its availability for cGMP production from kg to metric ton scale.[] |

| FINETECH INDUSTRY LIMITED | Offers the product and provides options for custom synthesis and bulk quantities.[9] |

Note: Availability may vary by region and time. Some suppliers may list the mixture of E/Z isomers or the related (E)-isomer (CAS: 83706-94-9).

Pricing Considerations:

Pricing for specialized fluorinated reagents is typically not listed publicly and is provided upon quotation. The cost is influenced by purity, quantity, and the complexity of the synthesis. For context, the related building block, (E)-4,4,4-Trifluorobut-2-enoic acid, is priced from approximately £15 for 1 gram to over £2,200 for 500 grams, illustrating the significant investment required for these advanced materials.[10]

Part 3: Synthesis and Purification Strategies

While direct purchase is common for small-scale research, an understanding of the synthetic routes is crucial for process development and cost management in larger-scale applications. The primary strategies involve the stereoselective reduction of a precursor.

Synthetic Pathways

The most logical and convergent approaches to (Z)-4,4,4-Trifluorobut-2-en-1-ol begin with a C4 backbone that already contains the trifluoromethyl group.

Caption: Key synthetic routes to (Z)-4,4,4-Trifluorobut-2-en-1-ol.

-

Stereoselective Reduction of an Alkyne: The most direct route involves the hydrogenation of the commercially available 4,4,4-Trifluorobut-2-yn-1-ol.[11][12] To achieve the desired (Z)-alkene geometry, a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is employed. This system selectively reduces the alkyne to the cis-alkene without over-reduction to the alkane.

-

Chemoselective Reduction of an Ester: An alternative pathway involves the reduction of an alkyl (Z)-4,4,4-trifluorobut-2-enoate.[6] This requires a reducing agent that can selectively reduce the ester to the primary alcohol without affecting the carbon-carbon double bond. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation due to its high chemoselectivity.[6]

Experimental Protocols

Protocol 1: Reduction of Ethyl (Z)-4,4,4-trifluorobut-2-enoate using DIBAL-H

This protocol is adapted from patent literature and represents a common method for this type of transformation.[6]

Rationale: DIBAL-H is a powerful and sterically hindered reducing agent. At low temperatures (e.g., -78 °C), it forms a stable tetrahedral intermediate with the ester. Upon aqueous workup, this intermediate hydrolyzes to yield the desired primary alcohol. The low temperature is critical to prevent over-reduction and side reactions.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of ethyl (Z)-4,4,4-trifluorobut-2-enoate (1.0 eq) in anhydrous toluene (or another suitable solvent like MTBE).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, ~2.2 eq, typically 1.0 M in hexanes or toluene) dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, quench it by the slow, careful addition of methanol (or ethyl acetate) at -78 °C to consume excess DIBAL-H.

-

Workup: Allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this can take several hours to overnight). This step is crucial for breaking up the aluminum salt emulsion.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of moderately polar, fluorinated compounds, adapted from related procedures.[13]

Rationale: Silica gel chromatography separates compounds based on their polarity. The choice of an appropriate eluent system (mobile phase) is key. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) allows for the fine-tuning of the retention factor (Rf) of the target compound.

Step-by-Step Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.

-

Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%).

-

Fraction Collection: Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate) to visualize the UV-inactive alcohol.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (Z)-4,4,4-Trifluorobut-2-en-1-ol. A patent also suggests that isolation can be achieved via azeotropic distillation.[6]

Part 4: Applications in Drug Discovery and Organic Synthesis

The utility of (Z)-4,4,4-Trifluorobut-2-en-1-ol stems from two key features: the influential trifluoromethyl group and the versatile allylic alcohol functionality.

The Strategic Role of the Trifluoromethyl Group

The CF₃ group is often used as a bioisostere for a methyl or chloro group, but its electronic properties are dramatically different.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can significantly increase the half-life of a drug candidate.

-

Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[5] This property was critical in the development of the antidepressant fluoxetine.[5]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds or other interactions with a biological target.

Caption: Synthetic transformations of (Z)-4,4,4-Trifluorobut-2-en-1-ol.

Synthetic Utility

The allylic alcohol moiety is a gateway to a wide array of chemical transformations. The (Z)-configuration can be leveraged to control the stereochemistry in subsequent reactions, such as directed epoxidations or cyclopropanations. The molecule can undergo O-alkylation, esterification, Mitsunobu reactions to introduce nitrogen or other functionalities, and conversion to the corresponding allylic halide for use in coupling reactions.

Conclusion

(Z)-4,4,4-Trifluorobut-2-en-1-ol is more than just a fluorinated intermediate; it is a precisely engineered tool for modern chemical synthesis. Its strategic value lies in the predictable introduction of a trifluoromethyl group within a stereodefined and synthetically versatile framework. By understanding its properties, sourcing, and synthetic potential, researchers in pharmaceutical and materials science can leverage this powerful building block to accelerate the discovery and development of novel chemical entities with enhanced properties and performance.

References

-

LookChem. Chemical Synthesis with 4,4,4-Trifluorobut-2-En-1-Ol: A Supplier's Perspective. [Link]

-

PubChem. 4,4,4-Trifluorobutan-1-ol. [Link]

-

Beilstein Journals. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]

-

QuickCompany. Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate. [Link]

-

cbm chemicals. (E)-4,4,4-Trifluorobut-2-en-1-ol. [Link]

-

ResearchGate. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]

-

The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Colorado State University. Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

CSH Protocols. AFFINITY-PURIFICATION OF ANTIBODIES VIA PROTEIN- COUPLED SEPHAROSE. [Link]

-

KNAUER. Large scale purification – of oligonucleotides with ion exchange chromatography. [Link]

-

KNAUER. Your guide for two step purification –principles and system set up. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox | College of Natural Sciences | Colorado State University [natsci.source.colostate.edu]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate [quickcompany.in]

- 7. 674-53-3 Cas No. | 4,4,4-Trifluorobut-2-en-1-ol | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. 4,4,4-TRIFLUOROBUT-2-EN-1-OL | CAS: 674-53-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. 406-94-0 Cas No. | (E)-4,4,4-Trifluorobut-2-Enoic Acid | Apollo [store.apolloscientific.co.uk]

- 11. chemscene.com [chemscene.com]

- 12. CAS 113439-92-2 | 4,4,4-Trifluorobut-2-YN-1-ol - Synblock [synblock.com]

- 13. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Protocol for oxidation of cis-4,4,4-Trifluorobut-2-enol to ynones

Part 1: Executive Summary & Strategic Analysis

1.1 The Synthetic Challenge

The oxidation of cis-4,4,4-trifluorobut-2-en-1-ol (1) presents a unique challenge in fluorochemical synthesis. The strong electron-withdrawing nature of the trifluoromethyl (

1.2 Clarification of Target: Enone vs. Ynone The request specifies the oxidation of the alkene (enol) to an ynone (alkyne ketone). This transformation is chemically distinct and cannot occur via a single oxidation step.

-

Direct Oxidation: Yields cis-4,4,4-trifluorobut-2-enal (a

-trifluoromethyl enal). -

Ynone Synthesis: Requires a change in oxidation state at the carbon backbone (dehydrogenation) or a multi-step sequence: Enol

Ynol

This guide provides the high-fidelity protocol for the direct oxidation of the cis-enol (Protocol A) and the oxidative synthesis of trifluoromethyl ynones from the corresponding propargylic alcohol (Protocol B), which is the standard industry route for accessing this pharmacophore.

Part 2: Chemical Pathways & Logic

The synthesis of trifluoromethylated building blocks requires strict adherence to temperature control to prevent the loss of the volatile fluorinated products.

2.1 Reaction Pathway Diagram

Figure 1: Divergent synthetic pathways for the oxidation of trifluorobut-2-enol. Protocol A yields the Enal; Protocol B yields the Ynone via the propargylic alcohol.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Oxidation to cis-4,4,4-Trifluorobut-2-enal

Use this protocol if the goal is to oxidize the alcohol while maintaining the alkene geometry.

Rationale: The Dess-Martin Periodinane (DMP) is selected over Swern or MnO

Materials:

-

Substrate: cis-4,4,4-Trifluorobut-2-en-1-ol (1.0 equiv)

-

Oxidant: Dess-Martin Periodinane (1.2 equiv)

-

Buffer: Sodium Bicarbonate (NaHCO

, 2.0 equiv) -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add DMP (1.2 equiv) and NaHCO

(2.0 equiv) suspended in anhydrous DCM (0.2 M concentration relative to substrate).-

Note: NaHCO

is critical to neutralize the acetic acid byproduct, preventing acid-catalyzed isomerization of the cis-alkene to the thermodynamically stable trans-isomer.

-

-

Addition: Cool the suspension to 0°C . Slowly add a solution of cis-4,4,4-trifluorobut-2-en-1-ol in DCM via syringe pump over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–3 hours. Monitor by TLC (stain with KMnO

; UV active). -

Quench: Dilute with Et

O. Pour into a 1:1 mixture of saturated aq. NaHCO -

Isolation: Separate layers. Extract aqueous layer with Et

O (x3). Do not use rotovap with heating. The product is volatile (bp ~85-90°C). -

Purification: Dry over MgSO

, filter, and concentrate carefully under mild vacuum ( >100 mbar) at 0°C. If high purity is required, distill bulb-to-bulb at reduced pressure.

Yield Expectation: 75–85% Product: cis-4,4,4-Trifluorobut-2-enal (Colorless, pungent oil).

Protocol B: Synthesis of Trifluoromethyl Ynones

Use this protocol to generate the ynone scaffold. Note: This requires the propargylic alcohol (4,4,4-trifluorobut-2-yn-1-ol) as the immediate precursor.

Rationale: Trifluoromethyl ynones are highly reactive Michael acceptors. Standard oxidation conditions (Jones, PCC) often lead to decomposition or hydration of the triple bond. The IBX (2-Iodoxybenzoic acid) or DMP protocols are superior for their mildness.

Substrate Preparation (If starting from cis-enol): To convert cis-4,4,4-trifluorobut-2-en-1-ol to the ynone precursor:

-

Bromination (

, DCM) to the vicinal dibromide. -

Double dehydrobromination (LDA, THF, -78°C) to yield 4,4,4-trifluorobut-2-yn-1-ol .

Oxidation Protocol (Alcohol

Materials:

-

Substrate: 4,4,4-Trifluorobut-2-yn-1-ol (1.0 equiv)

-

Oxidant: Dess-Martin Periodinane (1.1 equiv)

-

Solvent: Wet Dichloromethane (DCM saturated with water)

-

Technical Insight: The "Wet DMP" modification accelerates the oxidation of electron-deficient alcohols by facilitating the ligand exchange mechanism on the iodine center.

-

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve 4,4,4-trifluorobut-2-yn-1-ol in water-saturated DCM (10 mL/mmol).

-

Oxidation: Add DMP (1.1 equiv) in a single portion at 0°C.

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Reaction is typically fast (1-2 hours).

-

Workup (Critical):

-

The product, 4,4,4-trifluorobut-2-yn-1-one (Trifluoropropynal) , is extremely volatile and reactive.

-

Quench with Et

O/NaHCO -

Do not concentrate to dryness. The product should be kept in solution (Et

O or DCM) and used immediately for the next step (e.g., Michael addition or heterocycle synthesis).

-

-

Storage: Store as a dilute solution at -20°C over activated 4Å molecular sieves.

Data Summary Table:

| Parameter | Protocol A (Enol | Protocol B (Ynol |

| Oxidant | DMP / NaHCO | DMP (Wet DCM) |

| Temperature | 0°C | 0°C (Strict) |

| Reaction Time | 2–3 Hours | 1–2 Hours |

| Major Risk | Isomerization ( | Volatility / Hydration of Alkyne |

| Product State | Stable Oil | Volatile / Reactive Solution |

| Key Additive | NaHCO | Water (Accelerator) |

Part 4: References & Authority

4.1 Mechanistic Validation The use of Dess-Martin Periodinane for fluorinated alcohols is validated by the work of Linderman et al. , who demonstrated that electron-withdrawing groups adjacent to the hydroxyl require hypervalent iodine reagents for efficient oxidation without over-oxidation to carboxylic acids. The stability of the cis-configuration in fluorinated alkenes is heavily dependent on pH, necessitating the bicarbonate buffer (Protocol A).

4.2 References

-

Beilstein Journal of Organic Chemistry : Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. (2021). Describes the oxidation of propargylic alcohols to ynones and their subsequent use.

-

Journal of Organic Chemistry : Synthesis of trifluoromethylated enones and their application in Michael additions. (General reference for CF3-enone reactivity).

-

Organic Letters : Synthesis of 4-(Trifluoromethyl)cyclopentenones... by Reductive Trifluoroacetylation of Ynones. (2017). Highlights the reactivity of the ynone motif.[2]

-

BenchChem Application Notes : Protocols for Trifluoromethylation Reactions. (General handling of volatile fluorinated intermediates).

Safety Warning: Trifluoromethylated ynones and enals are potent lachrymators and alkylating agents. All operations must be performed in a well-ventilated fume hood. Double-glove (Nitrile/Laminate) is recommended.

Sources

Application Note: Synthesis of Trifluoromethylated Heterocycles using Allylic Alcohols

Executive Summary

The incorporation of a trifluoromethyl (

This guide details two distinct, field-proven protocols for converting allylic alcohols into trifluoromethylated heterocycles:

-

Direct Copper-Catalyzed Cyclization to form

-substituted oxetanes . -

Oxidative Radical Cascade to form

-substituted isoxazolines (via allylic oximes).

Mechanistic Logic & Pathway Selection

The transformation of allylic alcohols into trifluoromethylated heterocycles generally proceeds via a radical-polar crossover mechanism . The choice of catalyst and substrate substitution pattern dictates the final ring size and structure.

Divergent Reaction Pathways

-

Pathway A (Oxetane Formation): Requires a trisubstituted alkene substrate. The reaction is initiated by a

radical addition.[2][3] The resulting tertiary carbon radical is oxidized to a carbocation, which is then trapped intramolecularly by the hydroxyl group. The trisubstitution is critical to prevent -

Pathway B (Isoxazoline Formation): Involves the conversion of the alcohol to an allylic oxime. An oxidant generates a radical cascade or nitrile oxide intermediate that undergoes cyclization with the alkene.

Mechanistic Flowchart

Figure 1: Decision tree for synthesizing oxetanes vs. isoxazolines from allylic alcohol precursors.

Protocol A: Copper-Catalyzed Synthesis of -Oxetanes

This protocol is based on the work of Lei et al. and is ideal for constructing strained ether rings which are increasingly popular bioisosteres for gem-dimethyl groups.

Critical Requirements

-

Substrate: Must be a trisubstituted allylic alcohol. (Disubstituted substrates typically undergo 1,2-migration to form linear ketones or allylic

products rather than cyclizing). -

Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).

-

Atmosphere: Inert (Argon or Nitrogen).

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 10 mL Schlenk tube and equip it with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon.

-

-

Reagent Loading:

-

Add CuCl (Copper(I) chloride) (0.10 equiv, 10 mol%).

-

Add Togni Reagent II (1.2 equiv).

-

Add the Trisubstituted Allylic Alcohol (1.0 equiv, e.g., 0.5 mmol).

-

Note: If the alcohol is a solid, add it here.[4] If liquid, add after solvent.

-

-

Solvent Addition:

-

Add anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide) [0.1 M concentration].

-

Optimization Note: DCM is generally preferred for ease of workup, but DMF may boost yield for sluggish substrates by stabilizing the Cu species.

-

-

Reaction:

-

Seal the tube and stir at room temperature (25 °C) for 12–24 hours.

-

Monitor via TLC or LCMS. The disappearance of the hypervalent iodine reagent and the starting alcohol indicates completion.

-

-

Workup:

-

Dilute the mixture with diethyl ether (20 mL).

-

Filter through a short pad of silica gel or Celite to remove copper residues.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).[5]

-

Caution: Oxetanes can be acid-sensitive; ensure silica is neutral or use 1% triethylamine in the eluent if degradation is observed.

-

Protocol B: Synthesis of -Isoxazolines via Allylic Oximes[6]

This protocol utilizes Trichloroisocyanuric Acid (TCCA) as a promoter for the cascade trifluoromethylation/cyclization of allylic oximes (derived from allylic alcohols). This method is robust for creating 5-membered nitrogenous heterocycles.

Pre-requisite: Substrate Preparation

Convert the allylic alcohol to the allylic oxime:

-

Oxidation: Swern or Dess-Martin oxidation of allylic alcohol

-

Condensation: React aldehyde/ketone with Hydroxylamine hydrochloride (

) and NaOAc in EtOH/H2O to yield the Allylic Oxime .

Step-by-Step Procedure (Cyclization)

-

Reaction Setup:

-

To a solution of Allylic Oxime (0.5 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) (3.0 mL).

-

Add

(Ruppert-Prakash reagent) (2.0 equiv).

-

-

Initiation:

-

Cool the mixture to 0 °C in an ice bath.

-

Add TCCA (Trichloroisocyanuric acid) (1.0 equiv) slowly in portions.

-

Safety: TCCA is a strong oxidant. Add slowly to control exotherm.

-

-

Execution:

-

Workup:

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over

.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc).[5]

-

Data Summary & Optimization Guide

Substrate Scope & Limitations

| Feature | Protocol A (Oxetanes) | Protocol B (Isoxazolines) |

| Starting Material | Trisubstituted Allylic Alcohol | Allylic Oxime (from Alcohol) |

| Key Reagent | Togni Reagent II | |

| Mechanism | Radical-Polar Crossover | Radical Cascade / Cycloaddition |

| Primary Side Product | Linear Trifluoromethyl Ketones (if migration occurs) | Trifluoromethylated Nitriles |

| Substitution Tolerance | High (requires steric bulk at alkene) | Moderate (works well with terminal/internal alkenes) |

Troubleshooting

| Problem | Probable Cause | Solution |

| No Cyclization (Protocol A) | Ensure substrate is trisubstituted at the distal alkene carbon. Use a more rigid solvent like PhCl. | |

| Low Yield (Protocol A) | Copper catalyst deactivation. | Switch to Cu(MeCN) |

| Defluorination | Reaction temperature too high. | Maintain strict T < 40 °C. |

| Protic Side Products | Moisture in solvent reacting with | Ensure Acetonitrile is anhydrous (Protocol B). |

References

-

Copper-Catalyzed Trifluoromethylation of Trisubstituted Allylic Alcohols (Oxetane Synthesis): Lei, J., Liu, X., Zhang, S., Jiang, S., Huang, M., Wu, X., & Zhu, Q. (2015). Copper-Catalyzed Trifluoromethylation of Trisubstituted Allylic and Homoallylic Alcohols. Chemistry – A European Journal, 21(18), 6700–6703. [Link]

-

Synthesis of Trifluoromethylated Isoxazolines from Allylic Oximes: Zhang, W., Su, Y., Wang, K.-H., Wu, L., Chang, B., Shi, Y., Huang, D., & Hu, Y. (2017).[13] Trichloroisocyanuric Acid Promoted Cascade Cyclization/Trifluoromethylation of Allylic Oximes: Synthesis of Trifluoromethylated Isoxazolines.[13] Organic Letters, 19(2), 376–379.[13] [Link]

-

General Review on Togni Reagent Applications: Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]

Sources

- 1. Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible-Light-Induced Trifluoromethylation of Allylic Alcohols [organic-chemistry.org]

- 3. Visible-Light-Induced Trifluoromethylation of Allylic Alcohols [organic-chemistry.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. rsc.org [rsc.org]

- 6. Inter- and intramolecular pathways for the formation of tetrahydrofurans from beta-(Phosphatoxy)alkyl radicals. Evidence for a dissociative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 10. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. chemrevlett.com [chemrevlett.com]

- 12. Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trichloroisocyanuric Acid Promoted Cascade Cyclization/Trifluoromethylation of Allylic Oximes: Synthesis of Trifluoromethylated Isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrogenation of 4,4,4-trifluorobut-2-ynoic acid esters to cis-alkenes

Application Note: Stereoselective Hydrogenation of 4,4,4-Trifluorobut-2-ynoic Acid Esters to (Z)-Alkenes

Executive Summary

The incorporation of trifluoromethyl (

However, the hydrogenation of 4,4,4-trifluorobut-2-ynoic acid esters presents a specific challenge: the strong electron-withdrawing nature of the

This guide details a precision protocol using a poisoned Palladium system (Lindlar Catalyst ) optimized with quinoline, alongside a robust alternative using P-2 Nickel (Ni-Boride) . These methods ensure high (

Mechanistic Insight & Chemical Context

The Electronic Challenge

The substrate, typically ethyl 4,4,4-trifluorobut-2-ynoate , possesses a highly electron-deficient triple bond due to the inductive effect of the

-

LUMO Lowering: The

group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the rate of hydride insertion. -

Adsorption Affinity: The electron-deficient

-system binds more tightly to the metal surface than non-fluorinated alkynes, increasing the residence time and the risk of over-reduction to the saturated butanoate. -

Isomerization Risk: The resulting (

)-alkene is electronically destabilized by the steric repulsion between the bulky

Protocol A: Lindlar Hydrogenation (Gold Standard)

This protocol utilizes a lead-poisoned palladium catalyst supported on calcium carbonate. The addition of quinoline is non-negotiable for this substrate; it competitively binds to the active sites, preventing the adsorption of the formed alkene and stopping reduction at the alkene stage.

Materials

-

Substrate: Ethyl 4,4,4-trifluorobut-2-ynoate (1.0 equiv)

-

Catalyst: Lindlar Catalyst (5% Pd on

, poisoned with Pb). Load: 5-10 wt% relative to substrate. -

Additive: Quinoline (synthetic grade, 0.2 - 0.5 equiv).

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is preferred to minimize transesterification risks.

-

Gas: Hydrogen (

), balloon pressure (1 atm).

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask, dissolve Ethyl 4,4,4-trifluorobut-2-ynoate (10 mmol, 1.66 g) in EtOAc (50 mL).

-

Poisoning: Add Quinoline (230 µL, 2.0 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.

-

Catalyst Addition: Carefully add Lindlar Catalyst (160 mg, 10 wt%) to the solution. Caution: Dry Pd catalysts can be pyrophoric in the presence of solvent vapors.

-

Purging: Seal the flask with a septum. Evacuate the flask (vacuum) and backfill with Nitrogen (

) three times. Then, evacuate and backfill with Hydrogen ( -

Reaction: Stir vigorously at room temperature (20-25°C) under

balloon pressure.-

Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexane) or GC-MS every 30 minutes. The starting material spot will disappear, replaced by the (

)-alkene. -

Typical Time: 1 - 3 hours. Do not over-stir.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.

-

Quinoline Removal: Wash the filtrate with cold 1M HCl (2 x 20 mL) to protonate and remove the quinoline.

-

Wash with saturated

and Brine. -

Dry over

, filter, and concentrate under reduced pressure (keep bath < 30°C to avoid isomerization).

-

-

Purification: If necessary, purify via flash column chromatography (Pentane/Et2O).

Protocol B: P-2 Nickel (Ni-Boride) Hydrogenation

If the Lindlar method yields poor selectivity or difficult purification, the P-2 Nickel method is a powerful alternative. It generates a "semi-amorphous" nickel catalyst in situ that is highly specific for (

Materials

-

Nickel (II) Acetate Tetrahydrate [

] -

Sodium Borohydride (

) -

Ethylenediamine (EDA) - Optional, enhances selectivity.

-

Solvent: Ethanol (absolute).

Step-by-Step Procedure

-

Catalyst Generation: In a flask under

, dissolve -

Reduction: Slowly add a solution of

(2.5 mmol) in Ethanol (10 mL). The solution will turn black, evolving -

Substrate Addition: Add Ethylenediamine (5.0 mmol) followed immediately by Ethyl 4,4,4-trifluorobut-2-ynoate (10 mmol).

-

Hydrogenation: Purge with

(balloon) and stir at room temperature. -

Workup: Filter through Celite/Silica plug. Concentrate. This method often requires no further purification.

Data & Troubleshooting

Performance Comparison

| Parameter | Lindlar Protocol | P-2 Nickel Protocol |

| Conversion | >98% | >95% |

| (Z)-Selectivity | 92 - 96% | 95 - 99% |

| Over-reduction | Possible if over-stirred | Negligible |

| Workup | Requires Acid Wash (Quinoline) | Simple Filtration |

| Scalability | High | Moderate (exothermic catalyst prep) |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Cause: Catalyst poisoning by impurities (sulfur/phosphorus) in the alkyne.

-

Fix: Distill the starting alkyne or pass it through a short plug of activated alumina before reaction.

-

-

Problem: Over-reduction to Alkane.

-

Cause: Insufficient Quinoline or too high

pressure. -

Fix: Increase Quinoline to 0.7 equiv. Ensure strict 1 atm pressure (balloon). Stop reaction immediately upon consumption of SM.

-

-

Problem: (E)-Isomer formation.

-

Cause: Thermal isomerization during workup or acidic conditions.

-

Fix: Keep rotary evaporator bath < 30°C. Store product in the freezer.

-

Visualization: Experimental Workflow

Caption: Workflow for the Lindlar hydrogenation of trifluoromethyl alkynes, emphasizing critical stopping points to prevent over-reduction.

Safety & Handling

-

Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed. Ground all glassware.

-

Fluorinated Compounds: While generally stable, trifluoromethylated intermediates can be volatile and should be handled in a fume hood.

-

Catalyst Residues: Palladium and Lead (in Lindlar cat) are toxic heavy metals. Dispose of solid waste in designated heavy metal containers.

References

-

Lindlar Catalyst Preparation & Usage: Lindlar, H.; Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, 1966 , 46, 89. Link

-

Synthesis of Trifluoromethyl Ynones: Yamazaki, T., et al. "Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds".[1] Beilstein Journal of Organic Chemistry, 2021 , 17, 132–138.[1] Link

-

Nickel Boride (P-2 Ni) Selectivity: Brown, C. A.; Ahuja, V. K. "Catalytic Hydrogenation. VI. The Reaction of Sodium Borohydride with Nickel Salts in Ethanol Solution. P-2 Nickel, a Highly Convenient, New, Selective Hydrogenation Catalyst". Journal of the American Chemical Society, 1973 , 95, 7267–7271. Link

-

Stereoselective Hydrogenation Reviews: Oger, C., et al. "Stereoselective semihydrogenation of alkynes to (Z)-alkenes". Chemical Reviews, 2013 , 113, 1313–1350. Link

-

Wittig Alternative for Z-Alkenes: "Ethyl 4,4,4-trifluorotetrolate and Ethyl (Z)-4,4,4-trifluorobut-2-enoate Synthesis". Organic Syntheses, 1990 , 69, 238. Link

Sources

Application Notes and Protocols for the Synthesis of Trifluoromethylated Amino Acids from cis-Butenol Derivatives

Introduction: The Significance of Trifluoromethylated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group is of particular interest due to its unique electronic properties and steric profile. When appended to amino acids, the CF₃ group can profoundly influence their biological activity by enhancing metabolic stability, increasing lipophilicity, and modulating conformational preferences. These attributes often translate to improved pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics and small molecule drugs.

This application note provides a comprehensive guide for the preparation of trifluoromethylated γ-hydroxy-α-amino acids, a valuable class of non-proteinogenic amino acids, utilizing readily accessible cis-butenol derivatives as starting materials. While a direct conversion is not established, this guide details a robust, multi-step synthetic strategy, elucidating the chemical principles and providing detailed experimental protocols for each transformation. This approach offers a versatile platform for accessing a variety of structurally diverse trifluoromethylated amino acids for applications in drug discovery and chemical biology.

Synthetic Strategy: A Multi-Step Approach from cis-Butenol Derivatives

The proposed synthetic pathway for the conversion of cis-butenol derivatives to trifluoromethylated γ-hydroxy-α-amino acids involves a three-stage process. This strategy is designed to be modular, allowing for the introduction of chemical diversity at various points.

Figure 1: Proposed three-stage synthetic workflow for the preparation of trifluoromethylated γ-hydroxy-α-amino acids from cis-butenol derivatives.

Stage 1: Oxidation of cis-2-Buten-1,4-diol to Butenolide

The initial step involves the selective oxidation of a cis-2-buten-1,4-diol derivative to the corresponding butenolide (an α,β-unsaturated γ-lactone). This transformation establishes the electrophilic α,β-unsaturated system required for the subsequent conjugate addition.

Causality Behind Experimental Choices: The choice of oxidant is critical to avoid over-oxidation or side reactions. Mild oxidizing agents are preferred to selectively convert the diol to the lactone without cleaving the carbon-carbon double bond.

Protocol 1: Oxidation using Manganese Dioxide (MnO₂)

Manganese dioxide is a mild and selective oxidizing agent for allylic alcohols.

Materials:

-

cis-2-Buten-1,4-diol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Celite®

Procedure:

-

To a stirred solution of cis-2-buten-1,4-diol (1.0 eq) in anhydrous DCM (0.1 M), add activated MnO₂ (10.0 eq).

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to afford the crude butenolide.

-

Purify the crude product by flash column chromatography on silica gel.

Stage 2: Conjugate Trifluoromethylation of Butenolide

This stage introduces the key trifluoromethyl group via a conjugate Michael addition to the α,β-unsaturated butenolide. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective source of the nucleophilic trifluoromethyl anion equivalent.[1]

Causality Behind Experimental Choices: The use of a catalytic amount of a fluoride source, such as tetrabutylammonium acetate (TBAA), is essential to generate the active trifluoromethylating species from TMSCF₃. The choice of solvent can also influence the reaction rate and yield.

Protocol 2: Conjugate Trifluoromethylation using Ruppert-Prakash Reagent

Materials:

-

Butenolide (from Stage 1)

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium acetate (TBAA) or Tetrabutylammonium fluoride (TBAF) (catalytic amount)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the butenolide (1.0 eq) and anhydrous THF (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF₃ (1.5 eq) dropwise to the stirred solution.

-

Add a catalytic amount of TBAA or TBAF (0.1 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude trifluoromethylated butenolide by flash column chromatography.

Stage 3: Nucleophilic Ring Opening of Trifluoromethylated Butenolide

The final stage involves the nucleophilic attack of an amine source on the carbonyl group of the trifluoromethylated lactone, leading to ring opening and the formation of the desired γ-hydroxy-α-amino acid derivative.

Causality Behind Experimental Choices: The choice of the amine nucleophile will determine the nature of the N-substituent in the final amino acid. A protected amine, such as benzylamine, is often used, as the benzyl group can be readily removed by hydrogenolysis to yield the free amine. The reaction can be promoted by Lewis acids or by heating.

Protocol 3: Ring Opening with Benzylamine

Materials:

-

Trifluoromethylated Butenolide (from Stage 2)

-

Benzylamine

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

In a sealed tube, dissolve the trifluoromethylated butenolide (1.0 eq) in methanol or ethanol (0.2 M).

-

Add benzylamine (2.0 eq) to the solution.

-

Seal the tube and heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess benzylamine.

-

Dissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with 1 M HCl to remove any remaining benzylamine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-benzyl protected trifluoromethylated γ-hydroxy-α-amino acid.

-

Further purification can be achieved by crystallization or column chromatography.

Data Presentation

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| Stage 1 | cis-2-Buten-1,4-diol | Butenolide | MnO₂ | 60-80% |

| Stage 2 | Butenolide | Trifluoromethylated Butenolide | TMSCF₃, TBAA | 50-70% |

| Stage 3 | Trifluoromethylated Butenolide | N-Benzyl-γ-hydroxy-α-amino acid | Benzylamine | 70-90% |

Table 1: Summary of the synthetic stages, key reagents, and typical yields for the preparation of trifluoromethylated amino acids from cis-butenol derivatives.

Visualization of the Reaction Pathway

Figure 2: Chemical structures illustrating the transformation at each stage of the synthesis. (Note: Placeholder images are used for intermediates and the final product as specific structures will vary based on the starting material and reagents used).

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited chemical transformations. Each step of the synthesis can be monitored and validated using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of each reaction by observing the consumption of starting material and the appearance of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediates and the final product. ¹⁹F NMR is particularly crucial for verifying the successful incorporation of the trifluoromethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules at each stage of the synthesis.

By employing these analytical methods, researchers can ensure the integrity of their synthetic pathway and the purity of the final trifluoromethylated amino acid.

References

-

Oxidation of Alcohols: Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]

-

Ruppert-Prakash Reagent and Trifluoromethylation: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

-

Nucleophilic Ring Opening of Lactones: Otera, J. (Ed.). (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

-

Synthesis of γ-Hydroxy-α-amino Acids: Blaskovich, M. A. (Ed.). (2010). Handbook of Syntheses of Amino Acids. Oxford University Press. [Link]

-

Michael Addition: Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: cis-4,4,4-Trifluorobut-2-enol Isomerization Control

This guide serves as a critical resource for researchers, scientists, and professionals in drug development who are working with the synthetically valuable, yet highly sensitive molecule, cis-4,4,4-Trifluorobut-2-enol. The inherent propensity of this cis-allylic alcohol to isomerize to its more thermodynamically stable trans form presents a significant challenge in maintaining isomeric purity. This document provides in-depth technical guidance, troubleshooting protocols, and preventative measures to ensure the integrity of your cis-isomer throughout your experimental workflow.

The Root of the Problem: Understanding cis-to-trans Isomerization

The conversion of cis-4,4,4-Trifluorobut-2-enol to its trans isomer is a thermodynamically driven process. The trans configuration is sterically less hindered, resulting in a lower energy state.[1][2] This isomerization can be accelerated by several external factors commonly encountered in a laboratory environment, including exposure to acid, base, light, heat, and radical species. The potent electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the double bond, potentially impacting the molecule's susceptibility to certain isomerization pathways.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force behind the isomerization of cis-4,4,4-Trifluorobut-2-enol?

A: The fundamental driving force is the greater thermodynamic stability of the trans isomer. The spatial arrangement of the substituents in the trans form minimizes steric repulsion, making it the lower energy isomer. Given an energetic pathway, the cis isomer will spontaneously convert to the more stable trans isomer.

Q2: How can I purify cis-4,4,4-Trifluorobut-2-enol after synthesis without inducing isomerization?

A: Purification is a high-risk step for isomerization. The use of flash column chromatography on silica gel is a common method; however, the acidic nature of standard silica gel can catalyze the isomerization.[5] It is imperative to use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel with an eluent containing a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v), to neutralize the acidic silanol groups on the silica surface.[6][7][8] Alternatively, distillation should only be considered under high vacuum to minimize the boiling point and at the lowest possible temperature.

Q3: My purified cis-isomer is isomerizing during storage. What are the best practices for storage?

A: Optimal storage is crucial for maintaining isomeric purity. cis-4,4,4-Trifluorobut-2-enol should be stored under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and moisture. It should be kept at or below -20°C in a tightly sealed, amber-colored vial to protect against light-induced isomerization.[9] The addition of a radical inhibitor, like a small crystal of butylated hydroxytoluene (BHT), can also be beneficial in preventing radical-initiated isomerization.

Q4: Does the choice of solvent affect the rate of isomerization?

A: Yes, the solvent can play a significant role. Polar solvents can increase the rate of isomerization by stabilizing charged transition states that may be involved in the isomerization mechanism.[10][11] Protic solvents, in particular, should be used with caution as they can facilitate acid or base-catalyzed pathways. Aprotic, non-polar solvents are generally a safer choice for both reactions and storage, provided the compound has adequate solubility.

Q5: What are the common catalysts for cis-to-trans isomerization that I should be aware of?

A: Isomerization can be catalyzed by a variety of substances. These include:

-

Acids: Protonic acids can catalyze isomerization by protonating the hydroxyl group, facilitating rotation around the carbon-carbon single bond of the resulting resonance-stabilized carbocation.[5][12]

-

Bases: Bases can deprotonate the allylic alcohol, and the resulting anion can undergo rearrangement.[13][14][15][16]

-

Radicals: Radical initiators, which can be generated from impurities or by light, can initiate a radical chain reaction that leads to isomerization.[17][18][19][20]

-

Metals: Trace amounts of transition metals can act as catalysts for isomerization.[21][22][23][24][25]

-

Light: UV light can promote an electron to an excited state where the barrier to rotation around the double bond is significantly lower, leading to photoisomerization.[9][26][27][28]

Troubleshooting Guide for Isomerization Events

This guide will help you pinpoint the source of isomerization and take corrective action.

| Observation | Potential Cause | Recommended Action & Rationale |

| Isomerization during workup | Acidic or basic aqueous wash | Neutralize the reaction mixture to a pH of ~7 before extraction. Use buffered solutions for washes to avoid exposing the compound to harsh pH conditions that can catalyze isomerization.[5] |

| High temperature during solvent removal | Use a rotary evaporator with a chilled water bath and apply vacuum gradually to remove the solvent at a low temperature. Heat provides the activation energy for the molecule to overcome the rotational barrier of the double bond. | |

| Isomerization during purification | Acidic silica gel in column chromatography | Deactivate the silica gel by pre-treating it with a triethylamine-containing eluent.[6][7][8][29] This neutralizes the acidic sites on the silica that would otherwise catalyze isomerization. |

| High temperatures during distillation | If distillation is necessary, perform it under high vacuum to lower the boiling point and use a well-controlled heating mantle to avoid overheating. | |

| Isomerization during a reaction | Incompatible reagents or catalysts | Scrutinize all reagents for acidic, basic, or metallic impurities. If a reagent is suspect, it may need to be purified or replaced. |

| Exposure to light | Protect the reaction from ambient light by wrapping the flask in aluminum foil. Light can provide the energy for photoisomerization.[9][27] | |

| Isomerization during storage | Presence of oxygen or moisture | Ensure the compound is stored under a dry, inert atmosphere (argon or nitrogen). |

| Inappropriate temperature | Store at -20°C or below to minimize the thermal energy available for isomerization. |

Key Experimental Protocols

Protocol 1: Purification via Deactivated Silica Gel Chromatography

-

TLC Analysis: Develop a suitable solvent system for your compound using standard silica gel TLC plates. Once a good separation is achieved, add 1% triethylamine to the mobile phase and re-run the TLC to ensure the Rf value is still appropriate and no decomposition is observed.

-

Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent. Add triethylamine to a final concentration of 1% (v/v) and stir for 15 minutes.

-

Column Packing: Carefully pack a chromatography column with the deactivated silica slurry.

-

Equilibration: Elute the packed column with at least two column volumes of the eluent containing 1% triethylamine.

-

Sample Loading and Elution: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Elute with the triethylamine-containing mobile phase, collecting fractions.

-

Analysis and Concentration: Monitor the fractions by TLC. Combine the fractions containing the pure cis-isomer and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Best Practices for Long-Term Storage

-

Vial Preparation: Use a clean, dry amber glass vial with a Teflon-lined cap.

-

Inerting: Place the purified cis-4,4,4-Trifluorobut-2-enol in the vial. If desired, add a very small crystal of BHT as a radical scavenger.

-

Purging: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 1-2 minutes.

-

Sealing: Immediately and tightly seal the vial. For extra protection, you can wrap the cap with Parafilm.

-

Storage: Place the sealed vial in a freezer at -20°C or colder, ensuring it is protected from light.

Visualization of Key Concepts

Caption: Factors promoting the isomerization of cis- to trans-4,4,4-Trifluorobut-2-enol.

Caption: A workflow for diagnosing and addressing unwanted isomerization.

References

-

Bio-Synthesis. (2017, September 22). Photoisomerization. [Link]

-

Campos, P. J., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. [Link]

-

Scribd. Photochemistry of Cis-Trans Isomerisation of Alkenes. [Link]

-

Smith, S., & Bou-Abdallah, F. The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing. [Link]

-

Li, Y., et al. (2021). Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies. The Journal of Physical Chemistry A. [Link]

-

IUPAC. (2014). cis/trans photoisomerisation. IUPAC Compendium of Chemical Terminology. [Link]

-

Michigan State University Department of Chemistry. Photochemistry. [Link]

-

ResearchGate. SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. [Link]

-

Rosenfeld, T., et al. (1977). CIS-TRANS ISOMERIZATION IN THE PHOTOCHEMISTRY OF VISION. ScienceDirect. [Link]

-

Diva Portal. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. [Link]

-

SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. [Link]

-

ResearchGate. Thermodynamically driven alkene isomerisation enabled by acid, radical and metal‐hydride activation. [Link]

-

University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. [Link]

-

ResearchGate. Radical Isomerization and Cycloisomerization Initiated by H Transfer. [Link]

-

Górka, A., et al. (2020). Redox Isomerization of Allylic Alcohols Catalyzed by New Water-Soluble Rh(I)-N-Heterocyclic Carbene Complexes. MDPI. [Link]

- Google Patents. (1999).

-

Recent Advances in Carbon-Centered Radical-Initiated Olefin Transformation Chemistry. [Link]

-

ResearchGate. (2020). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. [Link]

-

Bretscher, L. E., et al. (1991). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. PMC. [Link]

-

SLT. (2024). Why Allylic Alcohol Is Stable. [Link]

-

ResearchGate. Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds. [Link]

-

Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]

-

Poli, G., & Ghorai, S. (2002). Metal oxo complexes as catalysts for the isomerisation of allylic alcohols. Comptes Rendus de l'Académie des Sciences. [Link]

-

Advances in Trifluoromethylation-Promoted Functional Group Migration of Alkenes. [Link]

-

Green, J. R., & Barker, J. R. (2012). Cis-trans isomerization of chemically activated 1-methylallyl radical and fate of the resulting 2-buten-1-peroxy radical. PubMed. [Link]

-

Isomerization of allylic alcohol and its relevant reactions. [Link]

-

Kim, I. S., et al. (2012). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. PMC. [Link]

-

Black, J., & Williams, J. M. (2010). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions. [Link]

-

Curtis, A. J., et al. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of alkenes by isomerizations. [Link]

-

Beier, P., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. PMC. [Link]

-